2,2'-Dithiobis(N-cyclohexylbenzamide)
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Overview
Description
2,2’-Dithiobis(N-cyclohexylbenzamide) is an organic compound with the molecular formula C26H32N2O2S2 It is a derivative of benzamide and contains two cyclohexyl groups and a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-cyclohexylbenzamide) typically involves the reaction of N-cyclohexylbenzamide with a disulfide reagent. One common method is to use thiol-disulfide exchange reactions, where N-cyclohexylbenzamide is reacted with a disulfide compound under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-cyclohexylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-cyclohexylbenzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2,2’-Dithiobis(N-cyclohexylbenzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-cyclohexylbenzamide) involves its ability to interact with biological molecules through its disulfide linkage. This compound can undergo thiol-disulfide exchange reactions with cysteine residues in proteins, potentially altering their function. The benzamide moiety may also interact with specific molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of cyclohexyl groups.
2,2’-Dithiobis(benzamide): Lacks the cyclohexyl groups, making it less hydrophobic.
Uniqueness
2,2’-Dithiobis(N-cyclohexylbenzamide) is unique due to the presence of cyclohexyl groups, which increase its hydrophobicity and potentially enhance its interaction with hydrophobic biological targets. This structural feature may also influence its solubility and stability compared to similar compounds.
Properties
CAS No. |
2620-89-5 |
---|---|
Molecular Formula |
C26H32N2O2S2 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[2-(cyclohexylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H32N2O2S2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h7-10,15-20H,1-6,11-14H2,(H,27,29)(H,28,30) |
InChI Key |
SEMMGGLNXCKMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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